2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of thiophene chemistry, which traces its origins to the late 19th century when thiophene was first discovered as a contaminant in benzene derived from coal tar. The discovery of thiophene itself provides one of the classic anecdotes of organic chemistry, where Victor Meyer was able to isolate the substance responsible for the blue dye formation when isatin was mixed with sulfuric acid and crude benzene. This foundational discovery led to understanding that thiophene has a structure analogous to pyrrole and behaves like an extremely reactive benzene derivative due to its pi electron cloud.
The synthesis of brominated thiophene oligomers, including this compound, evolved through systematic research into selective bromination methods during the late 20th century. Experimental work confirmed that bromination of oligothiophenes with reagents such as N-bromosuccinimide in chloroform/acetic acid systems often results in dibrominated products to a significant extent, making selective monobromination a challenging synthetic goal. Research efforts focused on developing controlled bromination conditions, with studies demonstrating that operating in concentrated solutions and employing stepwise addition of N-bromosuccinimide in slight deficit could achieve selective monobromination, with 5-bromoterthiophene crystallizing directly from reaction mixtures in yields up to 86 percent.
The compound's development was further driven by the recognition that monobrominated oligothiophenes in alpha-position represent valuable key building blocks for defined synthesis of longer conjugated thiophene oligomers and alpha-substituted bi- and terthiophenes. This strategic importance led to intensive research into selective synthesis methods, overcoming the inherent tendency of electrophilic substitution and metalation reactions to produce alpha,alpha-disubstituted products. The systematic study of bromination selectivity revealed that while the portion of 5-bromoterthiophene reaches 73 percent under optimized conditions, the corresponding quaterthiophene analogs showed reduced selectivity to 60 percent, highlighting the increasing difficulty of selective functionalization with extended conjugation.
Nomenclature and Structural Classification
This compound belongs to the structural classification of brominated terthiophenes, specifically designated under the Chemical Abstracts Service registry number 94581-95-0. The systematic nomenclature reflects the compound's complex heterocyclic architecture, where the primary structural framework consists of three thiophene rings connected in a linear arrangement through carbon-carbon bonds at the 2,5-positions. The International Union of Pure and Applied Chemistry naming convention emphasizes the sequential connectivity of the thiophene units, with the bromine substituent positioned at the 2-position of the terminal thiophene ring.
The molecular structure can be represented by the simplified molecular-input line-entry system notation as "c1(sc(cc1)-c1sccc1)-c1sc(Br)cc1", which clearly delineates the connectivity pattern and substitution positions. This structural representation corresponds to the molecular formula C12H7BrS3, indicating twelve carbon atoms, seven hydrogen atoms, one bromine atom, and three sulfur atoms within the heterocyclic framework. The exact mass of the compound is calculated as 325.889327 grams per mole, with the average molecular weight being 327.28 grams per mole.
Alternative nomenclature systems classify this compound under various synonymous designations, including 5-Bromo-2,2':5',2''-terthiophene, 2-Bromoterthiophene, and 5-Bromo-alpha-terthienyl. These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the terthiophene core structure and others highlighting the specific substitution pattern. The International Chemical Identifier key for this compound is HNMURGGRBMOMLO-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.
The structural classification places this compound within the broader category of conjugated oligothiophenes, which are characterized by their extended pi-electron systems and semiconducting properties. The presence of the bromine substituent classifies it specifically as a halogenated oligothiophene, making it particularly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille coupling protocols. The linear connectivity of the three thiophene rings creates an effective conjugation length that contributes to the compound's electronic properties and its utility in materials science applications.
Significance in Organic Electronics and Materials Science
The significance of this compound in organic electronics stems from its unique combination of structural features that enable precise molecular engineering and electronic property optimization. As a building block for semiconducting molecules, oligomers, and conjugated polymers, this compound serves as a crucial intermediate for synthesizing advanced materials with tailored electronic characteristics. The compound's utility in organic electronics is exemplified by its role in preparing pyrene end-capped thiophene oligomers, where devices based on 5,5''-di(pyren-1-yl)-2,2':5',2''-terthiophene synthesized from this brominated precursor exhibited field effect mobility values of 0.11 centimeters squared per volt per second.
The compound's application in organic photovoltaic devices demonstrates its versatility in energy conversion technologies. Research has shown that methoxy-functionalized derivatives prepared from brominated terthiophene precursors, such as 5,5''-bis-(6-methoxynaphth-2-yl)-2:2',5':2''-terthiophene, substantially increase crystallization into aligned fibers, thereby enhancing device performance. This structural modification capability highlights the strategic importance of the bromine substituent as a reactive handle for introducing various functional groups that can optimize material properties for specific applications.
In the context of organic light-emitting diodes and organic field-effect transistors, the compound serves as a fundamental building block for creating materials with precise bandgap engineering and charge transport optimization. The extended conjugation system of the terthiophene core provides excellent charge carrier mobility, while the bromine substituent enables controlled functionalization to achieve desired photophysical properties. Naphthyl end-capped oligothiophenes prepared from this brominated precursor represent particularly promising candidates for high-performance organic electronic devices, demonstrating the compound's role in advancing next-generation semiconductor materials.
The materials science significance extends to the synthesis of conjugated polymers where controlled polymerization reactions utilizing this monomer enable the preparation of materials with defined molecular weights and reduced polydispersity. The selective bromination at the terminal position allows for precise control over polymer architecture, enabling the synthesis of block copolymers and other complex macromolecular structures. Research findings indicate that the compound's structural features contribute to enhanced intermolecular packing and improved charge transport properties in solid-state applications, making it particularly valuable for developing high-performance organic semiconductors with optimized device characteristics.
Properties
IUPAC Name |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMURGGRBMOMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915435 | |
| Record name | 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94581-95-0 | |
| Record name | 2,2':5',2''-Terthiophene, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094581950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94581-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, a compound with the molecular formula and a molecular weight of approximately 327.3 g/mol, has garnered attention for its potential biological activities. This article explores its various biological properties, including its antibacterial, antifungal, and herbicidal activities, alongside case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H7BrS3 |
| Molecular Weight | 327.3 g/mol |
| CAS Number | 94581-95-0 |
| Melting Point | 135-138°C |
| Density | 1.599 g/cm³ |
1. Antifungal and Antibacterial Activity
Research indicates that thiophene derivatives, including this compound, exhibit notable antifungal and antibacterial properties. A study highlighted the effectiveness of thiophene-based compounds against various fungal strains, demonstrating their potential as antifungal agents. Specifically, the compound's structural features contribute to its interaction with microbial cell membranes, leading to increased permeability and cell death .
In a comparative analysis of various thiophene derivatives, it was found that those with bromine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
2. Herbicidal Activity
The herbicidal activity of thiophene derivatives has been studied extensively. A significant case study investigated the effects of terthiophene on several plant species, including Digitaria sanguinalis and Arabidopsis thaliana. The results indicated that the compound interfered with protein expression related to energy production and carbon metabolism in plants, suggesting a mechanism of action that could be exploited for agricultural purposes .
The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can lead to oxidative stress in cells, damaging proteins, lipids, and DNA. This property is particularly relevant in both antimicrobial and herbicidal applications, where oxidative damage can disrupt cellular functions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene derivatives demonstrated that this compound exhibited an IC50 value of approximately 900 nM against Candida albicans, showcasing its potential as an antifungal agent .
Case Study 2: Herbicidal Effects
In another investigation focusing on herbicidal properties, terthiophene derivatives were applied to Chlamydomonas reinhardtii. The results showed a significant reduction in growth rates due to protein expression changes induced by the compound, supporting its use in controlling weed species in agricultural settings .
Future Perspectives
The ongoing research into the biological activities of thiophene derivatives like this compound highlights their potential applications in pharmaceuticals and agriculture. Future studies should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure can enhance efficacy or reduce toxicity.
- Field Trials : Conducting comprehensive field trials to assess the practical applications of these compounds in real-world agricultural settings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiophene derivatives, including 2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, exhibit notable antimicrobial activity.
| Microorganism | Activity Type | IC50 Value (nM) |
|---|---|---|
| Candida albicans | Antifungal | 900 |
| Staphylococcus aureus | Antibacterial | Not specified |
| Escherichia coli | Antibacterial | Not specified |
A study demonstrated that the compound's structural features enhance its interaction with microbial cell membranes, increasing permeability and leading to cell death, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Herbicidal Activity
The herbicidal properties of this compound have been explored through various studies, indicating its potential for agricultural applications.
| Plant Species | Effect Observed |
|---|---|
| Digitaria sanguinalis | Growth inhibition |
| Arabidopsis thaliana | Protein expression changes |
In a significant case study involving terthiophene derivatives, it was found that these compounds interfere with protein expression related to energy production in plants, suggesting a mechanism for controlling weed species .
Synthesis Route
- Bromination : The starting thiophene compound undergoes bromination at the 5-position.
- Coupling Reaction : The brominated thiophene is coupled with another thiophene derivative to form the final product.
Case Study 1: Antimicrobial Efficacy
A comprehensive study on a series of thiophene derivatives highlighted that this compound exhibited an IC50 value of approximately 900 nM against Candida albicans, showcasing its potential as an antifungal agent .
Case Study 2: Herbicidal Effects
In another investigation focusing on herbicidal properties, terthiophene derivatives were applied to Chlamydomonas reinhardtii. The results showed a significant reduction in growth rates due to changes in protein expression induced by the compound, supporting its use in controlling weed species in agricultural settings .
Future Perspectives
Ongoing research into the biological activities of thiophene derivatives like this compound highlights their potential applications in pharmaceuticals and agriculture. Future studies should focus on:
Mechanistic Studies : Understanding how these compounds exert their biological effects.
Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure can enhance efficacy or reduce toxicity.
Field Trials : Conducting comprehensive trials to assess practical applications in real-world agricultural settings.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Key Observations :
- Conjugation Effects: The bithiophene structure in the target compound enables extended π-conjugation, advantageous for charge transport in electronic devices, whereas aryl-substituted derivatives (e.g., fluorophenyl or cyanophenyl) prioritize steric and electronic modulation for biological or catalytic applications .
- Substituent Influence : Electron-withdrawing groups (e.g., Cl, F, CN) enhance biological activity (e.g., biofilm inhibition) in aryl-substituted bromothiophenes, while the target compound’s thiophene substituents favor electronic applications .
Material Science
- The target compound’s planar structure and bromine substituents enable controlled polymerization (e.g., for conductive polymers) or crystal engineering via halogen bonding .
- In contrast, alkyl-substituted bromothiophenes (e.g., 3-hexyl derivatives) are used in liquid crystals or solubility-enhancing additives .
Physical Properties
Note: The target compound’s higher molecular weight and conjugation likely result in elevated melting/boiling points compared to simpler bromothiophenes.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main steps:
- Formation of the 5-(5-thiophen-2-ylthiophen-2-yl)thiophene core by coupling reactions between thiophene derivatives.
- Selective bromination at the 2-position of the thiophene ring to introduce the bromo substituent.
Palladium-Catalyzed Cross-Coupling Reactions
The core bi-thiophene structure is commonly constructed using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura or Stille coupling. These reactions enable the formation of carbon-carbon bonds between thiophene rings functionalized with boronic acid/ester or stannane groups and halogenated thiophenes.
| Parameter | Description |
|---|---|
| Catalysts | Pd(PPh3)4, Pd2(dba)3, Pd(OAc)2 |
| Ligands | Xantphos, tri-tert-butylphosphine (t-Bu3P) |
| Bases | Cs2CO3, K3PO4 |
| Solvents | Toluene, dimethylformamide (DMF), ethanol |
| Temperature | 80–100 °C |
| Atmosphere | Argon or nitrogen (inert atmosphere) |
| Reaction Time | 3–24 hours |
- A halogenated thiophene (e.g., 2-bromothiophene) is reacted with 5-(thiophen-2-yl)boronic acid or its pinacol ester in the presence of a palladium catalyst and base.
- The reaction mixture is deoxygenated by argon bubbling and heated at 100 °C for several hours.
- The product, 5-(5-thiophen-2-ylthiophen-2-yl)thiophene, is isolated by standard purification methods such as column chromatography.
This method is well-documented for producing high yields and purity of the bi-thiophene intermediate, which is crucial for subsequent bromination steps.
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for preparing 2-Bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves iterative cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) to assemble the terthiophene backbone. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination . Optimization of catalyst systems (e.g., Pd(PPh₃)₂Cl₂) and base selection (K₂CO₃ vs. NaHCO₃) significantly impacts yield, as shown in analogous terthiophene syntheses where yields ranged from 80% to 85% under toluene reflux .
Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.90–7.65 ppm) and coupling constants (e.g., J = 5.0 Hz for adjacent thiophene protons) .
- FT-IR : Key peaks include C-Br stretching (~550 cm⁻¹) and C=S vibrations (~690 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve planarity of thiophene rings (mean C–C bond length: 1.43 Å) and dihedral angles between substituents, as demonstrated in structurally similar oxadiazole-thiophene hybrids .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic properties of brominated terthiophenes, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, polarizability, and dipole moments. For example, HOMO energies of −5.2 eV and LUMO of −1.8 eV were reported for bromothiophene derivatives, correlating with electrochemical bandgaps (ΔE ≈ 3.4 eV) measured via cyclic voltammetry . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., Br···H contacts) influencing crystal packing .
Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For example, melting points may vary by 5–10°C depending on recrystallization solvents (e.g., chloroform vs. ethyl acetate). Cross-validate data using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). IR and NMR spectra should be compared against databases like NIST Chemistry WebBook, which lists validated phase-change data (e.g., boiling points under reduced pressure) .
Q. What strategies optimize the compound’s application in organic electronics, such as OLEDs or OFETs?
- Methodological Answer : Incorporate electron-withdrawing groups (e.g., bromine) to enhance charge transport. In analogous studies, brominated terthiophenes exhibited hole mobility up to 0.12 cm²/V·s in OFETs due to improved π-π stacking . Device fabrication requires vacuum deposition to form thin films (thickness: 50–100 nm) with annealing at 120°C to reduce grain boundaries .
Q. How do substituent positions on the thiophene ring affect reactivity in cross-coupling reactions?
- Methodological Answer : Bromine at the 2-position directs electrophilic substitution to the 5-position via resonance stabilization. In Pd-catalyzed couplings, steric hindrance from adjacent thiophene rings can reduce reactivity, necessitating higher catalyst loadings (5 mol%) or microwave-assisted heating (80°C, 30 min) for complete conversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
